Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16401404
InChI: InChI=1S/C22H29ClN2O3.2ClH/c1-26-21-8-3-18(17-22(21)27-2)9-10-24-11-13-25(14-12-24)15-16-28-20-6-4-19(23)5-7-20;;/h3-8,17H,9-16H2,1-2H3;2*1H
SMILES:
Molecular Formula: C22H31Cl3N2O3
Molecular Weight: 477.8 g/mol

Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride

CAS No.:

Cat. No.: VC16401404

Molecular Formula: C22H31Cl3N2O3

Molecular Weight: 477.8 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride -

Specification

Molecular Formula C22H31Cl3N2O3
Molecular Weight 477.8 g/mol
IUPAC Name 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C22H29ClN2O3.2ClH/c1-26-21-8-3-18(17-22(21)27-2)9-10-24-11-13-25(14-12-24)15-16-28-20-6-4-19(23)5-7-20;;/h3-8,17H,9-16H2,1-2H3;2*1H
Standard InChI Key YROBOMHLARRCGS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCN2CCN(CC2)CCOC3=CC=C(C=C3)Cl)OC.Cl.Cl

Introduction

Chemical Structure and Nomenclature

The compound belongs to the 1,4-disubstituted piperazine family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The systematic IUPAC name reflects its substitution pattern:

  • Position 1: A 2-(4-chlorophenoxy)ethyl group, comprising an ethyl chain terminated by a 4-chlorophenoxy moiety.

  • Position 4: A 2-(3,4-dimethoxyphenyl)ethyl group, featuring an ethyl chain linked to a 3,4-dimethoxyphenyl ring.

  • Counterions: Two hydrochloride groups neutralize the basic nitrogen atoms, forming the dihydrochloride salt .

Structural Analysis

X-ray crystallography of analogous piperazine derivatives confirms that the ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . The 4-chlorophenoxy group introduces electron-withdrawing effects via the chlorine atom, while the 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, creating a polarized electronic environment .

Table 1: Key Structural and Molecular Properties

PropertyValueSource
Molecular FormulaC₂₃H₃₂ClN₂O₃·2HCl
Molecular Weight500.89 g/mol (calculated)
Density~1.15 g/cm³ (estimated)
Boiling Point>450°C (extrapolated from analogs)
SolubilityFreely soluble in polar solvents

Synthesis and Manufacturing

The synthesis of 1,4-disubstituted piperazines typically involves alkylation or nucleophilic substitution reactions. For this compound, a plausible route includes:

Stepwise Synthesis

  • Piperazine Functionalization:

    • Piperazine reacts with 1-chloro-2-(4-chlorophenoxy)ethane in the presence of a base (e.g., K₂CO₃) to form the 1-(2-(4-chlorophenoxy)ethyl)piperazine intermediate .

    • Subsequent alkylation with 1-chloro-2-(3,4-dimethoxyphenyl)ethane introduces the second substituent at position 4 .

  • Salt Formation:

    • Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing stability and aqueous solubility .

Table 2: Synthetic Reagents and Conditions

StepReagentConditionsYield (Estimated)
11-Chloro-2-(4-chlorophenoxy)ethaneDMF, 80°C, 12h60–70%
21-Chloro-2-(3,4-dimethoxyphenyl)ethaneEtOH, reflux, 8h50–65%
3HCl (gaseous)RT, 2h>90%

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt form improves water solubility compared to the free base, a property critical for pharmaceutical formulations. The compound is stable under ambient conditions but may degrade under prolonged exposure to light or moisture due to the hydrolytic sensitivity of the methoxy groups .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1240 cm⁻¹ (C-O-C stretching) and 750 cm⁻¹ (C-Cl stretching) confirm the presence of ether and chloroaryl groups .

  • NMR:

    • ¹H NMR: δ 6.8–7.3 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), δ 2.5–3.5 ppm (piperazine and ethyl chain protons) .

    • ¹³C NMR: Signals at 55 ppm (methoxy carbons) and 115–150 ppm (aromatic carbons) .

Compoundσ₁ Receptor IC₅₀ (nM)D₂ Receptor Ki (nM)Source
SA 4503 (reference)4.2180
1-(3,4-Dimethoxyphenethyl)-4-(2-fluorophenyl)piperazine12.5320

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator